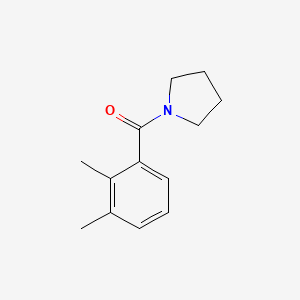
(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained popularity in recent years as a research chemical due to its unique properties and potential applications in scientific research.
Mécanisme D'action
DCK works by blocking the NMDA receptor, which is responsible for regulating the transmission of glutamate in the brain. This results in a dissociative state where the individual feels detached from their surroundings and experiences altered perceptions of reality.
Biochemical and Physiological Effects:
DCK has been shown to have a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and decreased pain sensitivity. It has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCK in scientific research is its potency and selectivity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor blockade without the unwanted side effects of other drugs. However, one of the limitations of using DCK is its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are many potential future directions for research on DCK, including its use in the treatment of neurological disorders, its potential as a tool for studying the NMDA receptor, and its potential as a therapeutic agent in the treatment of substance use disorders. Further research is needed to fully understand the effects of DCK and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DCK involves the reaction of 2,3-dimethylphenylacetone with pyrrolidine and methylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
DCK has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to have similar effects to other arylcyclohexylamine class drugs such as ketamine and phencyclidine (PCP). DCK has also been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-6-5-7-12(11(10)2)13(15)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWTPBPMWYDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)



